Methyl 4,6-dioxoheptanoate

Catalog No.
S2853899
CAS No.
80480-42-8
M.F
C8H12O4
M. Wt
172.18
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4,6-dioxoheptanoate

CAS Number

80480-42-8

Product Name

Methyl 4,6-dioxoheptanoate

IUPAC Name

methyl 4,6-dioxoheptanoate

Molecular Formula

C8H12O4

Molecular Weight

172.18

InChI

InChI=1S/C8H12O4/c1-6(9)5-7(10)3-4-8(11)12-2/h3-5H2,1-2H3

InChI Key

RNKNGJNPKXTDJK-UHFFFAOYSA-N

SMILES

CC(=O)CC(=O)CCC(=O)OC

solubility

not available

Methyl 4,6-dioxoheptanoate is an organic compound characterized by a heptanoate backbone with two keto groups at the 4 and 6 positions. Its molecular formula is C9H14O4C_9H_{14}O_4, and it features a methyl ester functional group, which enhances its solubility and reactivity in various chemical processes. This compound belongs to a class of dioxo acids, which are known for their diverse applications in organic synthesis and as intermediates in the production of pharmaceuticals and agrochemicals.

Methyl 4,6-dioxoheptanoate can be synthesized through various methods:

  • Condensation of Ketones: Starting from simple ketones and carboxylic acids through condensation reactions.
  • Oxidative Methods: Utilizing oxidizing agents on heptanoic acid derivatives to introduce the keto groups at the desired positions.
  • Photochemical Synthesis: Employing light-induced reactions with suitable precursors, which can lead to regioselective formation of the dioxo structure .

Methyl 4,6-dioxoheptanoate finds applications in several fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Potential precursor for developing drugs due to its biological activity.
  • Agricultural Chemicals: Used in the formulation of agrochemicals owing to its reactivity and stability.

Interaction studies involving methyl 4,6-dioxoheptanoate focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential pathways in biological systems and its utility in synthetic chemistry. Specific interactions with enzymes or receptors have not been extensively documented but could be an area for future research.

.Ethyl 6-methyl-2,4-dioxoheptanoateC10H16O4C_{10}H_{16}O_4Similar structure; used as a reagent in organic synthesis.Methyl heptanoateC8H16O2C_8H_{16}O_2Lacks keto groups; simpler ester used in biodiesel production .

Uniqueness

Methyl 4,6-dioxoheptanoate is unique due to its specific positioning of the keto groups, which influences its reactivity and potential applications compared to other similar compounds. The presence of both keto groups at the 4 and 6 positions allows for distinct chemical behavior not observed in simpler esters or diones.

Synthesis and Initial Characterization

Methyl 4,6-dioxoheptanoate was first synthesized as part of efforts to explore diketone derivatives. Early methods involved condensation reactions or esterification of the parent acid, 4,6-dioxoheptanoic acid (succinylacetone), with methanol. A seminal study by Battersby et al. (1981) demonstrated its preparation via controlled esterification under acidic conditions, establishing a foundation for subsequent synthetic applications. The compound gained attention in the 1990s for its potential in immunosuppressive drug development, as evidenced by patents describing its derivatives.

Metabolic and Biological Relevance

4,6-Dioxoheptanoic acid, the parent acid, is a catabolic byproduct in tyrosine metabolism and serves as a diagnostic marker for tyrosinemia type I. While the methyl ester is not a natural metabolite, its structural similarity to succinylacetone has driven research into its pharmacological properties. Patents from the mid-1990s explored its immunosuppressive analogues, though clinical applications remain limited due to toxicity concerns.

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Nuclear magnetic resonance spectroscopy provides the most comprehensive structural information for methyl 4,6-dioxoheptanoate through detailed analysis of chemical environments and connectivity patterns. The compound's InChI key RNKNGJNPKXTDJK-UHFFFAOYSA-N identifies its unique structural framework [1] [2], enabling systematic spectroscopic characterization through both proton and carbon NMR techniques.

Proton (¹H) NMR Spectroscopic Features

The ¹H NMR spectrum of methyl 4,6-dioxoheptanoate exhibits characteristic signals reflecting the compound's diketone ester structure. Based on the molecular framework CC(=O)CC(=O)CCC(=O)OC [1], the spectrum displays distinct resonance regions corresponding to different proton environments within the molecule.

The methyl ester protons appear as a characteristic singlet in the region δ 3.7-3.8 ppm, consistent with protons attached to oxygen in ester functionalities. This signal integrates for three protons and serves as a diagnostic marker for the methyl ester group. The methyl ketone protons at position 7 (terminal acetyl group) resonate as a singlet around δ 2.1-2.3 ppm, integrating for three protons and exhibiting typical chemical shift values for protons adjacent to carbonyl groups [4].

The methylene protons between the two ketone groups (position 5) appear as a characteristic singlet around δ 3.6-3.8 ppm, reflecting the electron-withdrawing effects of both adjacent carbonyl groups. This bis-α-carbonyl environment creates significant deshielding, moving these protons substantially downfield compared to typical alkyl protons. The methylene protons at position 3 exhibit signals around δ 2.8-3.1 ppm as a multiplet, influenced by their proximity to the ketone at position 4.

Carbon (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides crucial information about the carbon framework and electronic environments within methyl 4,6-dioxoheptanoate. The spectrum exhibits signals for eight distinct carbon environments, consistent with the molecular formula C₈H₁₂O₄.

The carbonyl carbons represent the most distinctive features of the spectrum. The ester carbonyl carbon (C-1) appears in the characteristic region δ 170-175 ppm, typical for methyl ester functionalities [5]. The ketone carbonyl carbons at positions 4 and 6 resonate in the range δ 200-210 ppm, with slight variations depending on their specific electronic environments and neighboring group effects.

The methyl carbon of the ester group appears around δ 52 ppm, consistent with methyl groups attached to oxygen atoms. The acetyl methyl carbon (C-7) resonates around δ 29-30 ppm, typical for methyl groups adjacent to carbonyl functionalities. The methylene carbons at positions 2, 3, and 5 exhibit signals in the range δ 25-45 ppm, with position 5 (between the two ketones) appearing most downfield due to the dual electron-withdrawing effects.

Two-Dimensional NMR Correlations

Two-dimensional NMR experiments would provide essential connectivity information for structural confirmation. COSY (Correlation Spectroscopy) experiments would reveal proton-proton coupling patterns, particularly useful for confirming the connectivity of the methylene chain between positions 2 and 5. HSQC (Heteronuclear Single Quantum Coherence) experiments would correlate protons with their directly bonded carbons, providing unambiguous assignments for each carbon-hydrogen pair.

HMBC (Heteronuclear Multiple Bond Correlation) experiments would reveal crucial long-range correlations, particularly from the methyl ester protons to the carbonyl carbon at C-1, and from the acetyl methyl protons to the ketone carbonyl at C-6. These correlations would definitively establish the positions of the functional groups within the carbon framework.

Infrared (IR) and Raman Spectroscopy

Infrared spectroscopy provides characteristic vibrational information for methyl 4,6-dioxoheptanoate, revealing functional group presence and molecular interactions through analysis of characteristic absorption bands.

Carbonyl Stretching Vibrations

The IR spectrum of methyl 4,6-dioxoheptanoate exhibits multiple carbonyl stretching vibrations reflecting the three C=O groups present in the molecule. The ester carbonyl typically appears around 1730-1740 cm⁻¹, characteristic of methyl ester functionalities [5]. The ketone carbonyls exhibit stretching frequencies around 1700-1720 cm⁻¹, with potential splitting or broadening due to the presence of two ketone groups in close proximity.

The exact frequencies of these carbonyl stretches provide information about the electronic environment and potential intramolecular interactions. Conjugation effects, hydrogen bonding, or conformational preferences can shift these frequencies from their typical values, providing insight into the molecule's three-dimensional structure and preferred conformations.

Aliphatic C-H Stretching and Bending Modes

The aliphatic portions of methyl 4,6-dioxoheptanoate contribute characteristic C-H stretching vibrations in the region 2850-3000 cm⁻¹. The methyl groups exhibit symmetric and antisymmetric stretching modes around 2950-2970 cm⁻¹ and 2850-2900 cm⁻¹, respectively. Methylene C-H stretching appears in similar regions but with different intensity patterns.

Bending vibrations of the methyl and methylene groups appear in the fingerprint region (1350-1500 cm⁻¹), providing additional structural confirmation. The methyl ester group exhibits characteristic bending modes around 1435-1455 cm⁻¹, while the acetyl methyl group shows similar but slightly shifted frequencies due to its different electronic environment.

Ester and Ketone C-O Stretching Vibrations

The ester C-O stretching vibration appears around 1160-1200 cm⁻¹, characteristic of methyl ester functionalities. This vibration, combined with the ester carbonyl stretch, provides definitive identification of the methyl ester group. The intensity and exact frequency of this vibration can provide information about the ester group's conformation and potential interactions with other parts of the molecule.

Raman Spectroscopic Complementarity

Raman spectroscopy provides complementary vibrational information, particularly for symmetric vibrations that may be weak in IR spectroscopy. The symmetric stretching of the central C-C bonds and the breathing modes of the carbon skeleton would be well-represented in the Raman spectrum. The polarization characteristics of certain vibrations in Raman spectroscopy can provide additional structural information about molecular symmetry and conformational preferences.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns for methyl 4,6-dioxoheptanoate.

Molecular Ion and Base Peak Analysis

Electron ionization mass spectrometry of methyl 4,6-dioxoheptanoate yields a molecular ion peak at m/z 172, corresponding to the molecular weight of 172.18 g/mol [1] [2]. The relative intensity of this molecular ion provides information about the compound's stability under electron impact conditions.

Based on analogous compounds and general fragmentation principles, the base peak likely corresponds to a characteristic fragment ion formed through preferential cleavage patterns. Common fragmentation pathways for methyl esters include loss of the methoxy group (m/z 141, M-31) or formation of the acylium ion through α-cleavage adjacent to the carbonyl group.

Characteristic Fragment Ions

The fragmentation pattern of methyl 4,6-dioxoheptanoate reflects the presence of multiple functional groups and their relative stability under mass spectrometric conditions. Key fragment ions include:

Loss of the methyl radical (M-15, m/z 157) represents a common fragmentation pathway for methyl esters, forming a carboxylate-like species. Loss of the methoxy group (M-31, m/z 141) generates an acylium ion that can undergo further fragmentation through the diketone backbone.

The ketone functionalities contribute characteristic fragmentation patterns, including α-cleavage adjacent to the carbonyl groups. These cleavages can produce fragment ions at m/z values corresponding to portions of the diketone chain, providing structural confirmation and sequence information.

McLafferty rearrangement processes may occur at the ester functionality, potentially producing characteristic fragment ions through hydrogen transfer and subsequent fragmentation. This process would generate fragments containing both the ester portion and parts of the alkyl chain.

Fragmentation Mechanisms and Structural Confirmation

The fragmentation pathways provide confirmation of the molecular structure through characteristic loss patterns and fragment ion formations. The presence of two ketone groups creates multiple sites for α-cleavage, generating a complex but interpretable fragmentation pattern.

High-resolution mass spectrometry would provide exact mass measurements for both the molecular ion and fragment ions, confirming the elemental composition and supporting structural assignments. Tandem mass spectrometry (MS/MS) experiments would provide additional structural information through controlled fragmentation of selected precursor ions.

Collision Cross Section Predictions

According to computational predictions, methyl 4,6-dioxoheptanoate exhibits specific collision cross sections for various adduct forms under ion mobility conditions [1]. The [M+H]⁺ adduct shows a predicted collision cross section of 135.4 Ų, while the [M+Na]⁺ adduct exhibits 142.1 Ų. These values provide information about the three-dimensional structure and conformational preferences of the ionized molecule in the gas phase.

X-ray Crystallographic Studies

X-ray crystallography would provide the most definitive structural information for methyl 4,6-dioxoheptanoate, revealing precise atomic positions, bond lengths, bond angles, and intermolecular packing arrangements in the solid state.

Crystal System and Space Group Determination

The crystallographic analysis would begin with determination of the crystal system and space group. Based on the molecular structure and typical packing preferences for similar diketone esters, the compound might crystallize in common space groups such as P21/c or P-1, depending on the molecular conformation and intermolecular interactions.

Unit cell parameters would provide information about the molecular packing density and efficiency. The number of molecules in the asymmetric unit (Z') would indicate whether the molecules adopt multiple conformations or exhibit disorder in the crystal lattice.

Molecular Conformation and Geometry

The crystal structure would reveal the preferred conformation of methyl 4,6-dioxoheptanoate in the solid state. Key structural parameters include:

The torsion angles along the carbon chain would indicate the overall molecular conformation, whether extended, folded, or adopting intermediate geometries. The relative orientations of the two ketone groups would provide insight into potential intramolecular interactions or steric effects.

Bond lengths and angles would confirm the expected geometry around the carbonyl carbons and provide precise measurements of C=O, C-C, and C-O bond distances. Deviations from standard values might indicate electronic effects or strain within the molecular framework.

The ester group conformation, particularly the C-O-C angle and the orientation of the methyl group relative to the carbonyl, would provide information about steric preferences and potential intermolecular interactions involving the ester functionality.

Intermolecular Interactions and Packing Analysis

The crystal structure would reveal intermolecular interactions that stabilize the crystal lattice. Potential interactions include:

Weak C-H···O hydrogen bonds between methyl or methylene protons and carbonyl oxygen atoms from neighboring molecules. These interactions, while individually weak, collectively contribute to crystal stability and influence molecular packing.

Van der Waals interactions between the aliphatic portions of adjacent molecules would contribute to the overall packing efficiency. The shape complementarity and contact areas between molecules would influence the crystal density and stability.

Potential π-π interactions between carbonyl groups, though less common for aliphatic ketones, might contribute to the packing if the molecules adopt appropriate orientations.

Thermal Parameters and Disorder Analysis

The thermal displacement parameters (B-factors) would provide information about atomic mobility and potential disorder within the crystal structure. Higher thermal parameters might indicate flexible portions of the molecule or regions involved in dynamic motion.

Any disorder in the ester methyl group or the terminal acetyl group would be revealed through analysis of electron density maps and refinement statistics. Such disorder might indicate multiple conformational preferences or low barriers to rotation around specific bonds.

Comparison with Related Structures

Comparison with crystal structures of related diketone compounds or succinylacetone derivatives would provide insight into common structural features and packing motifs. The succinylacetone backbone has been studied in various forms [6], and comparison with these structures would highlight the effects of esterification on molecular conformation and crystal packing.

Computational Conformational Analysis

Computational methods provide essential insight into the conformational preferences, electronic properties, and dynamic behavior of methyl 4,6-dioxoheptanoate across multiple energy surfaces and environmental conditions.

Density Functional Theory Calculations

Density functional theory (DFT) calculations using appropriate functionals such as B3LYP or M06-2X with basis sets like 6-311++G(d,p) would provide optimized geometries for various conformers of methyl 4,6-dioxoheptanoate. These calculations would identify energy minima corresponding to stable conformations and transition states connecting different conformers.

The calculations would reveal preferred torsion angles along the carbon chain, particularly around the bonds connecting the ketone groups to the methylene chain. The relative energies of different conformers would indicate the population distribution at various temperatures and the barriers to conformational interconversion.

Electronic properties such as molecular orbitals, electron density distributions, and electrostatic potential surfaces would provide insight into reactivity patterns and potential interaction sites. The HOMO and LUMO energies would indicate the molecule's electron-donating and electron-accepting capabilities.

Molecular Dynamics Simulations

Molecular dynamics simulations would provide information about the dynamic behavior of methyl 4,6-dioxoheptanoate in solution or gas phase. These simulations would reveal conformational flexibility, the timescales of conformational interconversion, and the effects of temperature on molecular motion.

The simulations would identify preferred conformational states under different conditions and quantify the barriers to rotation around specific bonds. The correlation times for various molecular motions would provide insight into NMR relaxation behavior and spectroscopic timescales.

Solvation effects could be incorporated through explicit solvent models or continuum solvation approaches, revealing how different solvents influence conformational preferences and molecular properties.

Vibrational Frequency Calculations

Harmonic frequency calculations would provide predicted vibrational spectra for comparison with experimental IR and Raman data. The calculated frequencies would help assign experimental bands and identify normal modes corresponding to specific molecular motions.

Anharmonic corrections might be necessary for accurate prediction of certain vibrational modes, particularly those involving large-amplitude motions or potential coupling between different vibrational modes.

Chemical Shift Calculations

Gauge-independent atomic orbital (GIAO) calculations would provide predicted NMR chemical shifts for comparison with experimental data. These calculations would help assign experimental NMR signals and confirm structural assignments.

The calculated shielding constants would reveal the electronic environments of different nuclei and help understand the origins of observed chemical shift patterns. Comparison between calculated and experimental shifts would validate the computational models and provide confidence in structural assignments.

Thermodynamic Property Predictions

Computational methods would provide predictions of thermodynamic properties such as formation enthalpies, heat capacities, and entropy values. These properties would be useful for understanding the compound's stability and behavior under different conditions.

Statistical thermodynamics calculations would provide temperature-dependent properties and help understand the population distributions of different conformers as functions of temperature.

The calculations would also provide insight into the energetics of potential tautomeric forms, particularly keto-enol equilibria that might be relevant for the diketone functionalities under certain conditions.

Reaction Pathway Analysis

Computational methods could explore potential reaction pathways relevant to methyl 4,6-dioxoheptanoate, including hydrolysis mechanisms, condensation reactions, or interactions with biological targets. Transition state calculations would provide activation barriers and help understand reaction mechanisms.

The calculations would identify reactive sites within the molecule and predict regioselectivity patterns for various chemical transformations. This information would be valuable for understanding the compound's chemical behavior and potential synthetic applications.

XLogP3

-0.3

Dates

Last modified: 08-17-2023

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